Branched vs. Linear Dialkyl Diselenides: Patent-Scoped Antineoplastic Activity with Reduced Synergistic Toxicity
The European Patent EP 0 331 917 B1 demonstrates that dialkyl diselenides—including branched-chain members such as di(7-methyloctyl)-diselenide, a close structural analog of di(octan-2-yl)diselane—possess antineoplastic activity as sole active principles, with substantially reduced acute toxicity compared to the earlier diselenide–ketone combinations claimed in Swiss Patent CH-A-661865. In a murine Lewis lung carcinoma model, a 2% (w/w) diheptyl-diselenide formulation in corn oil administered at 15 mg/kg (i.m., four doses: days 1, 4, 7, 15) resulted in only 1 death out of a treated group by day 12 with no toxicity symptoms in survivors, whereas the reference diselenide–3-heptanone combination caused 4 deaths by day 12 at a 10-fold lower dose (1.5 mg/kg) with marked toxicity signs (decreased food consumption, ataraxy) [1]. The patent explicitly covers branched C₁–C₂₀-alkyl diselenides, positioning di(octan-2-yl)diselane within this claimed genus and extrapolating the favorable toxicity–efficacy window to its branched architecture.
| Evidence Dimension | Acute toxicity (survival) in murine Lewis lung carcinoma model |
|---|---|
| Target Compound Data | Di(octan-2-yl)diselane is encompassed by the branched dialkyl diselenide claims of EP 0 331 917 B1; class representative (diheptyl-diselenide, 15 mg/kg i.m.) showed 1/group death by day 12 with no toxicity signs in survivors [1]. |
| Comparator Or Baseline | Swiss Patent CH-A-661865 reference: diheptyl-diselenide (2%) + 3-heptanone (50%) in sesame oil; 1.5 mg/kg i.m. caused 4/group deaths by day 12 and evident toxicity in survivors [1]. |
| Quantified Difference | ~10-fold higher tolerated dose for the diselenide-only formulation, with substantially lower mortality (1 vs. 4 deaths) despite the 10× dose difference. |
| Conditions | In vivo murine Lewis lung carcinoma model; i.m. administration on days 1, 4, 7, 15; observation through day 12. |
Why This Matters
For researchers procuring dialkyl diselenides for in vivo antineoplastic evaluation, the branched diselenide-only compositions defined by EP 0 331 917 B1 offer a substantially wider therapeutic window than earlier diselenide–ketone combinations, reducing the confounding effects of synergistic toxicity and enabling cleaner efficacy readouts.
- [1] European Patent EP 0 331 917 B1. Dialkyl diselenides having an antineoplastic activity. Example 1 and Reference Example; toxicity and anti-tumor data. View Source
